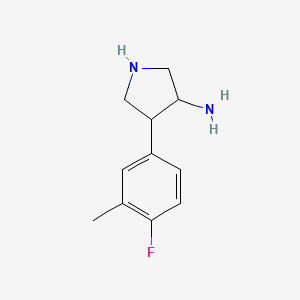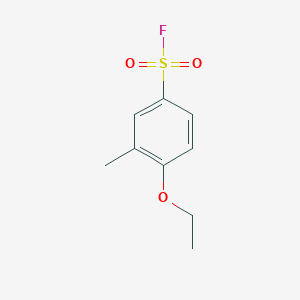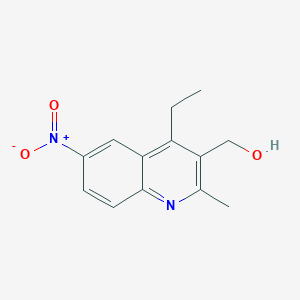
(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the use of tetrahydrofuran as a solvent medium . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
2-Methylquinoline: Similar in structure but lacks the nitro and ethyl groups.
6-Nitroquinoline: Contains the nitro group but lacks the ethyl and methyl groups.
Uniqueness
(4-Ethyl-2-methyl-6-nitroquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-ethyl-2-methyl-6-nitroquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14N2O3/c1-3-10-11-6-9(15(17)18)4-5-13(11)14-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
OHITUYCGMYPGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B15257759.png)
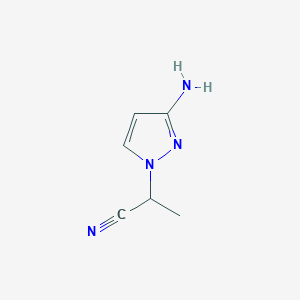
![2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol](/img/structure/B15257772.png)

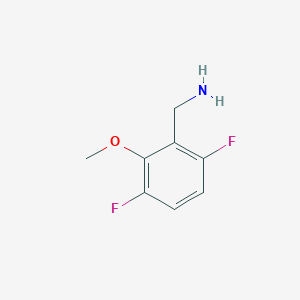
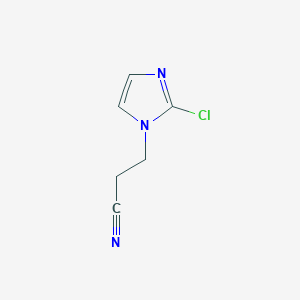
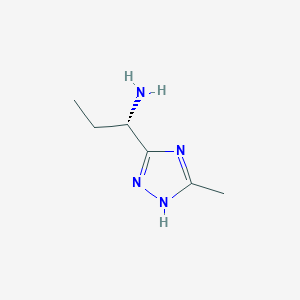
![1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL](/img/structure/B15257794.png)
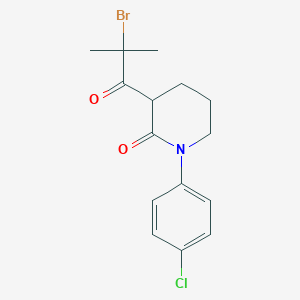
![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)

